5-Bromo-4-methyl-2-(propan-2-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methyl-2-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6(2)9-4-7(3)8(10)5-11-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXJOMHSZXTXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of 5 Bromo 4 Methyl 2 Propan 2 Yl Pyridine Derivatives
Palladium-Catalyzed Cross-Coupling Reactions of Brominated Pyridines
Palladium catalysts are instrumental in activating the carbon-bromine bond of brominated pyridines, facilitating their coupling with various organometallic reagents and amines. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. nih.gov In the context of brominated pyridines like 5-Bromo-4-methyl-2-(propan-2-yl)pyridine, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups. researchgate.net The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as Pd(OAc)2, and requires a base to activate the organoboron species. nih.gov The versatility of the Suzuki-Miyaura coupling stems from the stability and low toxicity of the boronic acids and their derivatives, as well as its tolerance to a wide range of functional groups. nih.govorganic-chemistry.org The reaction mechanism generally involves the oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. masterorganicchemistry.com
For instance, the coupling of 2-bromopyridines with arylboronic acids has been extensively studied for the synthesis of 2-arylpyridines, which are important structural motifs in pharmaceuticals and functional materials. researchgate.net The reaction conditions can be optimized by varying the palladium source, ligands, base, and solvent system to achieve high yields. mdpi.com In some cases, ligand-free palladium catalysts have been shown to be effective, simplifying the reaction setup. researchgate.net The electronic nature of both the bromopyridine and the boronic acid can influence the reaction outcome. mdpi.com
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromopyridines
| Bromopyridine Derivative | Boronic Acid | Catalyst System | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to good nih.gov |
| 3-Bromopyridine (B30812) | 3-Thienyl DABO boronate | Pd(dba)₂ / P(tBu)₃ | - | - | 3-(Thiophen-3-yl)pyridine | 73% acs.org |
| 3,4,5-Tribromo-2,6-dimethylpyridine (B2990383) | o-Chlorophenylboronic acid | Various Pd catalysts | Various bases | Various solvents | 3,4,5-Tris(2-chlorophenyl)-2,6-dimethylpyridine derivatives | Good beilstein-journals.org |
This table presents representative examples and is not exhaustive.
The Negishi cross-coupling reaction provides another efficient route for C-C bond formation by reacting an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is particularly valuable for its high reactivity and functional group tolerance. wikipedia.org The organozinc reagents can be prepared from the corresponding organic halides or organolithium compounds. orgsyn.orgorgsyn.org The reaction allows for the coupling of sp-, sp2-, and sp3-hybridized carbon atoms, making it a versatile tool in organic synthesis. wikipedia.org
In the functionalization of pyridines, Negishi coupling has been successfully employed to synthesize various substituted pyridines, including bipyridines, which are important ligands in coordination chemistry. orgsyn.orgorgsyn.orgresearchgate.net The reaction of a bromopyridine with an organozinc reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄, can proceed under mild conditions to afford the desired coupled product in high yield. orgsyn.orgresearchgate.net The choice of catalyst and ligands can be crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often enhancing the catalytic activity. researchgate.net
Table 2: Negishi Cross-Coupling Reactions for Pyridine (B92270) Functionalization
| Bromopyridine Derivative | Organozinc Reagent | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromopyridine | Arylzinc chlorides | Pd₂(dba)₃ / X-Phos | 2-Arylpyridines | High | researchgate.net |
| 2-Bromopyridine | (4-Methyl-2-pyridyl)zinc bromide | Pd(PPh₃)₄ | 4-Methyl-2,2'-bipyridine | High | orgsyn.org |
| Dihalopyridines | Pyridyl zinc halide | Pd(PPh₃)₄ | Selectively coupled bipyridines | High | orgsyn.orgorgsyn.org |
This table presents representative examples and is not exhaustive.
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgnumberanalytics.com This reaction is known for its tolerance of a wide variety of functional groups and the fact that the organostannanes are generally stable and can be purified by chromatography. organic-chemistry.orglibretexts.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org The mechanism involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination. wikipedia.orgnumberanalytics.com
Stille coupling has been applied to the synthesis of complex molecules, including those containing pyridine rings. libretexts.org The reaction can be used to form C-C bonds between a bromopyridine and various organostannanes, including aryl, vinyl, and alkyl stannanes. organic-chemistry.orglibretexts.org The reactivity of the organostannane is influenced by the organic groups attached to the tin atom, with methyl, vinyl, and aryl groups transferring more readily. wikipedia.org Additives such as copper(I) salts can sometimes accelerate the reaction rate. harvard.edu
Table 3: Stille Cross-Coupling Reactions with Bromopyridines
| Bromopyridine Derivative | Organotin Reagent | Catalyst System | Additive | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Generic Aryl Bromide | Organostannane | Pd(PPh₃)₄ | - | Aryl-Substituted Product | - | wikipedia.org |
| Heterocyclic Halide | Heterocyclic Stannane | Pd(PPh₃)₄ | CuI | Diheterocyclic Product | - | harvard.edu |
| Aryl Halide | Hypervalent Organostannate | Palladium/Imidazolium Salt | - | Biaryl Product | - | organic-chemistry.org |
This table presents representative examples and is not exhaustive.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. mychemblog.comwikipedia.org This reaction has become a vital tool in medicinal chemistry and materials science due to the prevalence of arylamines in pharmaceuticals and organic materials. wikipedia.org The reaction typically employs a palladium catalyst with bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, and a base. mychemblog.comsigmaaldrich.comrsc.org
This methodology is applicable to bromopyridines, enabling the synthesis of a wide range of aminopyridine derivatives. chemspider.comnih.gov The reaction can be performed with various primary and secondary amines, including both aliphatic and aromatic amines. mychemblog.com The choice of ligand is critical and can be tailored to the specific substrates. sigmaaldrich.com For instance, the use of volatile amines can be achieved in sealed tubes to prevent their evaporation. nih.gov
The general mechanism involves the oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to yield the aminopyridine and regenerate the catalyst. mychemblog.com
Table 4: Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine Derivative | Amine | Catalyst System | Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBut | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |
| 2-Bromopyridines | Volatile amines | Not specified | Not specified | Secondary and tertiary aminopyridines | - | nih.gov |
| Aryl Halides | Aliphatic and aromatic amines | Pd(I) dimer precatalysts with biaryl phosphine ligands | Not specified | Aryl amines | - | rsc.org |
This table presents representative examples and is not exhaustive.
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted olefins with high regioselectivity and stereoselectivity. organic-chemistry.org The mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the olefin, and then β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active catalyst by the base. libretexts.org
Bromopyridines can serve as the halide component in Heck reactions, allowing for the introduction of alkenyl groups onto the pyridine ring. A variety of olefins can be used as coupling partners, and the reaction conditions can be tuned to optimize the yield and selectivity. beilstein-journals.org In some cases, the reaction can be carried out under mild conditions, and even in aqueous media. organic-chemistry.orgresearchgate.net Reductive Heck reactions have also been developed, which result in the formation of a Csp²–Csp³ bond. rsc.org
Table 5: Heck Reactions and Olefination of Bromopyridines
| Bromopyridine Derivative | Olefin | Catalyst System | Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromides | Styrene derivatives | Pd-complex 6 | K₂CO₃ | 1,2-Disubstituted olefins | - | beilstein-journals.org |
| Aryl Bromides | Acyclic and cyclic alkenes | Pd catalyst | - | Linearly selective coupled products | - | rsc.org |
| 2-Acetyl-5-bromobenzofuran | Styrene | Pd(II) complex 3 | Et₃N or KOH | Substituted olefin | - | researchgate.net |
This table presents representative examples and is not exhaustive.
C-H Activation and Late-Stage Functionalization of Pyridine Rings
While cross-coupling reactions of pre-functionalized bromopyridines are well-established, there is a growing interest in the direct functionalization of C-H bonds, known as C-H activation or late-stage functionalization (LSF). nih.govacs.org This approach offers a more atom- and step-economical way to modify complex molecules, as it avoids the need for pre-installing a halide or other activating group. nih.gov
For pyridine derivatives, C-H functionalization can be challenging due to the electronic nature of the ring and the presence of the nitrogen atom, which can coordinate to the metal catalyst. acs.orgresearchgate.net However, significant progress has been made in developing methods for the regioselective C-H functionalization of pyridines at various positions. nih.gov These reactions are often catalyzed by transition metals such as palladium, rhodium, and ruthenium. nih.govnih.gov
The regioselectivity of C-H activation on the pyridine ring can be influenced by directing groups, the electronic properties of the substituents already present, and the choice of catalyst and reaction conditions. researchgate.netnih.gov For a molecule like this compound, the existing substituents would influence the position of further C-H functionalization. Due to the electronic nature of the pyridine core, functionalization is often favored at the ortho- and para-positions relative to the nitrogen atom. researchgate.net However, methods for meta-functionalization are also emerging. researchgate.net Late-stage C-H functionalization is particularly valuable in drug discovery for the rapid generation of analogues of lead compounds. nih.govsemanticscholar.org
Regioselective C-H Arylation and Alkenylation
Direct C-H arylation and alkenylation reactions represent a powerful and atom-economical strategy for elaborating the pyridine core, bypassing the need for pre-functionalized starting materials. For this compound, the available C-H bonds on the pyridine ring are at the C3 and C6 positions. The regioselectivity of these reactions is governed by a combination of electronic and steric factors, as well as the catalytic system employed.
Palladium-catalyzed C-H functionalization is a prominent method for these transformations. researchgate.netyoutube.com The inherent electronic properties of the pyridine ring, being electron-deficient, present a challenge for traditional electrophilic aromatic substitution but facilitate other pathways. nih.gov For 2-substituted pyridines, C-H activation can often be directed to the C5 position (meta to the nitrogen). However, in this specific molecule, the C5 position is occupied by a bromine atom. Therefore, functionalization would be directed to the remaining C3 or C6 positions.
The directing effect of the substituents plays a crucial role. The 2-isopropyl group and the 4-methyl group are both electron-donating, which can influence the reactivity of the adjacent C-H bonds. Conversely, the pyridine nitrogen itself can act as a directing group. wikipedia.orgorganic-chemistry.orgharvard.edubaranlab.orgrsc.org In some catalytic systems, especially those involving transition metals that can coordinate to the nitrogen, functionalization is often favored at the C2 and C6 (ortho) positions. Given the steric hindrance from the bulky isopropyl group at C2, a catalyst might favor activation of the C6-H bond. However, other methods that rely on the electronic acidity of the C-H bonds might favor the C4-position, but this is blocked by a methyl group in the target molecule. digitellinc.comacs.orgnih.govnih.govresearchgate.net
Meta-Selective C-H Functionalization of Pyridines
The functionalization of pyridines at positions meta to the ring nitrogen (C3 and C5) is particularly challenging due to the intrinsic electronic properties of the heterocycle. nih.gov For this compound, the C5 position is already substituted with bromine, leaving the C3 position as the sole target for meta-selective C-H functionalization.
Several strategies have been developed to overcome the inherent preference for ortho and para functionalization. These include:
Directing Groups: A functional group can be temporarily installed on the pyridine to direct a metal catalyst to a specific C-H bond. organic-chemistry.org
Temporary Dearomatization: The pyridine ring can be temporarily dearomatized to alter its electronic properties, making the β-position (C3) more nucleophilic and reactive towards electrophiles. nih.govacs.org
Catalyst and Ligand Control: The use of specifically designed transition metal catalysts and ligands can override the natural reactivity of the pyridine ring to favor meta-selective reactions. nih.govnih.gov
Iridium-catalyzed C-H borylation, for instance, has shown high C5-selectivity for a wide range of 2-substituted pyridines. organic-chemistry.org While the target molecule has a C5-bromo substituent, this principle highlights the feasibility of functionalizing positions meta to the nitrogen. The development of rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with protected dihydropyridines provides a pathway to enantioenriched 3-substituted piperidines, which originate from a formal meta-functionalization of the initial pyridine. libretexts.org Although a direct meta-C-H functionalization at the C3 position of this compound would be a formidable challenge, these advanced methodologies provide potential routes for achieving this transformation.
Nucleophilic Substitution and Other Transformations of the Bromine Moiety
The bromine atom at the C5 position serves as a versatile handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.
Prominent among these are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids) and the Buchwald-Hartwig amination (for C-N bond formation with amines). These palladium-catalyzed reactions are generally robust and tolerate a wide range of functional groups. While specific examples for this compound are not extensively documented in public literature, data from closely related 5-bromo-2-alkylpyridine derivatives provide a strong indication of its reactivity. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids proceeds in moderate to good yields. nih.gov
Below are representative data tables illustrating typical conditions and outcomes for these crucial transformations on analogous bromopyridine substrates.
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromopyridines
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |
| 2 | N-(5-bromo-2-methylpyridin-3-yl)acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 78 |
Note: The reaction of 3,4,5-tribromo-2,6-dimethylpyridine leads to a mixture of mono-, di-, and tri-arylated products, demonstrating the sequential reactivity of the bromo groups. masterorganicchemistry.com
Table 2: Representative Buchwald-Hartwig Amination Reactions on Bromopyridines
| Entry | Bromopyridine Substrate | Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 3-Bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 |
| 2 | 5-Bromo-2-methylpyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 88 |
Other important transformations of the bromine moiety include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), further highlighting the synthetic utility of the C5-bromo substituent.
Transformations Involving the Alkyl Substituents (Methyl and Propan-2-yl)
The methyl and isopropyl groups on the pyridine ring are not merely passive substituents; they offer additional sites for chemical modification, primarily through functionalization of their C(sp³)-H bonds.
The C-H bonds on the carbon atom directly attached to the pyridine ring (the benzylic-type position) are weaker and more susceptible to radical reactions than other alkyl C-H bonds. masterorganicchemistry.com This reactivity allows for selective functionalization.
A classic example is benzylic bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN). masterorganicchemistry.comacs.orgkhanacademy.orgyoutube.comresearchgate.net This reaction can selectively introduce a bromine atom at the benzylic position of both the 4-methyl and the 2-isopropyl groups. For the methyl group, this would yield a bromomethylpyridine, while for the isopropyl group, it would yield a 2-(2-bromo-propan-2-yl)pyridine. These resulting benzylic halides are versatile intermediates for subsequent nucleophilic substitution reactions. masterorganicchemistry.comyoutube.com
Beyond halogenation, other C(sp³)-H functionalizations are possible. For example, a side reaction involving benzylic C-H amination has been observed with 2-isopropylpyridine (B1293918) during oxidative dearomatization reactions, suggesting that direct C-H amination could be a potential transformation under specific conditions. acs.org Furthermore, direct C(sp³)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates has been demonstrated as a catalyst-free method to form new C-C bonds at the benzylic position. youtube.com
The alkyl substituents can be converted into other functional groups, significantly expanding the molecular diversity accessible from the parent compound.
The 4-methyl group is readily oxidized to a carboxylic acid (isonicotinic acid derivative) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. wum.edu.pkwikipedia.org This transformation is a robust and common method for introducing a carboxyl group onto a pyridine ring. wum.edu.pkwikipedia.org The resulting carboxylic acid is a highly versatile functional group that can be converted into esters, amides, or other functionalities.
The 2-isopropyl group can also undergo oxidation. Oxidation of the tertiary C-H bond of the isopropyl group can lead to the corresponding tertiary alcohol. More vigorous oxidation could potentially lead to a ketone (acetophenone derivative) via cleavage, although this is less common. A milder and more selective method for oxidizing secondary alcohols (which could be formed from the isopropyl group) is the Parikh-Doering oxidation, which utilizes the sulfur trioxide pyridine complex. nih.gov This method is advantageous as it operates under non-cryogenic conditions. nih.gov The resulting alcohol or ketone provides a new reactive center for further synthetic manipulations. It has also been shown that methyl groups on complex molecules can be completely substituted with other functional groups, including heteroarenes, through multi-step sequences involving initial C-H oxidation.
Computational and Theoretical Chemistry Studies of 5 Bromo 4 Methyl 2 Propan 2 Yl Pyridine and Analogues
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and vibrational frequencies. niscpr.res.inniscpr.res.inresearchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy. For complex molecules with rotatable bonds, conformational analysis is performed to identify the most stable conformer.
A study on 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester also provides insights into the structural effects of a bromo-substituted ring system, confirming a flattened boat conformation for the dihydropyridine (B1217469) ring. ekb.eg
Table 1: Selected Optimized Geometrical Parameters for 2-Bromo-5-methylpyridine (Analogue) (Data sourced from computational studies on 2-Bromo-5-methylpyridine)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C2-Br | 1.885 | |
| C5-C10 (C-CH3) | 1.512 | |
| C2-N1-C6 | 117.5 | |
| C5-C6-N1 | 123.8 | |
| Br-C2-N1 | 115.8 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Calculations)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. wisc.edu A large energy gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. wisc.edu
For the analogue 2-Bromo-5-methylpyridine (2BMP), the HOMO and LUMO energies have been calculated using the B3LYP/6-311++G(d,p) method. niscpr.res.inniscpr.res.in The HOMO is primarily located over the bromine atom and the pyridine (B92270) ring, indicating these are the sites most likely to donate electrons in a reaction. The LUMO is distributed over the entire molecule, suggesting that the molecule can accept electron density across its structure.
The calculated HOMO-LUMO energy gap for 2BMP helps in understanding its stability. niscpr.res.inniscpr.res.in This information is crucial for predicting how 5-Bromo-4-methyl-2-(propan-2-yl)pyridine might behave in chemical reactions.
Table 2: Frontier Molecular Orbital Energies for 2-Bromo-5-methylpyridine (Analogue) (Data sourced from computational studies on 2-Bromo-5-methylpyridine)
| Parameter | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -0.87 |
| Energy Gap (ΔE) | 5.67 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In the case of 2-Bromo-5-methylpyridine, MEP analysis reveals that the most negative potential is located around the nitrogen atom of the pyridine ring, making it the most likely site for electrophilic attack. niscpr.res.inniscpr.res.in The regions of positive potential are found around the hydrogen atoms of the methyl group and the C-H bonds of the pyridine ring. This suggests these areas are susceptible to nucleophilic attack. Similar patterns of reactivity are expected for this compound, with the nitrogen atom being a primary site for interaction with electrophiles.
Analysis of Chemical Reactivity and Stability
Fukui Function Calculations for Electrophilic and Nucleophilic Sites
The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack. wikipedia.orgscm.com It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. wikipedia.org
For 2-Bromo-5-methylpyridine, Fukui function analysis has been performed to pinpoint the atoms most susceptible to different types of reactions. niscpr.res.inniscpr.res.in These calculations can predict which atoms have the highest tendency to accept electrons (nucleophilic attack), donate electrons (electrophilic attack), or undergo radical attack. This information is instrumental in understanding the regioselectivity of reactions involving substituted pyridines.
Table 3: Condensed Fukui Function Values for Selected Atoms of 2-Bromo-5-methylpyridine (Analogue) (Data sourced from computational studies on 2-Bromo-5-methylpyridine)
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| N1 | 0.135 | 0.045 | 0.090 |
| C2 | 0.098 | 0.152 | 0.125 |
| Br7 | 0.031 | 0.234 | 0.132 |
| C5 | 0.187 | 0.089 | 0.138 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
NBO analysis of 2-Bromo-5-methylpyridine reveals significant hyperconjugative interactions. niscpr.res.inniscpr.res.in For example, the interaction between the lone pair electrons of the nitrogen atom and the antibonding orbitals of the adjacent C-C bonds, as well as the interaction of the C-H bonding orbitals of the methyl group with the antibonding orbitals of the pyridine ring, contribute to the stabilization of the molecule. The energy associated with these interactions can be quantified to assess their importance.
A key finding from NBO analysis is the stabilization energy (E(2)) associated with the delocalization of electron density from a donor NBO to an acceptor NBO. youtube.com In 2BMP, significant stabilization energies are observed for interactions involving the lone pairs of the nitrogen and bromine atoms with the antibonding π* orbitals of the pyridine ring, indicating substantial electron delocalization and resonance effects. niscpr.res.inniscpr.res.in
Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 2-Bromo-5-methylpyridine (Analogue) (Data sourced from computational studies on 2-Bromo-5-methylpyridine)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | π(C2-C3) | 28.54 |
| LP(1) N1 | π(C5-C6) | 25.11 |
| LP(2) Br7 | π(C2-C3) | 15.89 |
| π(C3-C4) | π(C5-C6) | 18.76 |
Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) Analyses for Intermolecular Interactions
Computational chemistry provides powerful tools for understanding the nature of chemical bonds and intermolecular interactions. The theories of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) are prominent methods used to analyze and visualize non-covalent interactions, which are crucial for understanding molecular recognition, crystal packing, and the properties of materials.
The AIM theory defines atoms and bonds based on the topology of the electron density. By analyzing critical points in the electron density, one can characterize the nature of interactions, distinguishing between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.
The Reduced Density Gradient (RDG) analysis is a complementary technique particularly adept at visualizing weak non-covalent interactions. nih.gov It involves plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. This generates 3D isosurfaces that reveal the location and nature of interactions: strong attractive interactions (like hydrogen bonds) are typically shown in blue, weak van der Waals interactions in green, and strong repulsive interactions (steric clashes) in red. nih.gov
For a molecule like this compound, RDG analysis would be instrumental in mapping the non-covalent interaction landscape. The analysis would likely reveal van der Waals interactions associated with the methyl and isopropyl groups. Furthermore, the bromine atom and the nitrogen atom of the pyridine ring could participate in halogen bonding and hydrogen bonding, respectively, with other molecules or solvent.
Table 1: Potential Intermolecular Interactions in this compound Detectable by RDG Analysis
| Interaction Type | Participating Atoms/Groups | Typical RDG Visualization Color |
| Van der Waals | Isopropyl group, Methyl group | Green |
| Halogen Bonding | Bromine atom (as acceptor) | Blue/Green |
| Hydrogen Bonding | Pyridine Nitrogen (as acceptor) | Blue |
| π-π Stacking | Pyridine ring | Green |
| Steric Repulsion | Crowded alkyl groups | Red |
**4.3. Spectroscopic Property Predictions
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting the vibrational spectra (Fourier-Transform Infrared, FT-IR, and Fourier-Transform Raman, FT-Raman) of molecules. researchgate.netnih.gov By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. nih.gov
A crucial component of this analysis is the Potential Energy Distribution (PED). ijtra.com PED analysis dissects each calculated vibrational mode, quantifying the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsions). researchgate.net This allows for an unambiguous assignment of the spectral bands, moving beyond simple group frequency assumptions. ijtra.com
For this compound, DFT calculations (e.g., using the B3LYP functional) would predict the frequencies and intensities of its fundamental vibrational modes. researchgate.net The analysis would detail the characteristic vibrations of the substituted pyridine ring, the isopropyl group, and the methyl group.
Table 2: Predicted Vibrational Frequencies and PED Assignments for Key Modes of this compound
| Predicted Wavenumber (cm⁻¹) (Scaled) | Dominant PED Contribution | Vibrational Mode Description |
| ~3100-3000 | >90% C-H stretch | Aromatic C-H stretching (pyridine ring) |
| ~2980-2950 | >90% C-H stretch | Asymmetric C-H stretching (isopropyl, methyl) scirp.org |
| ~2900-2870 | >90% C-H stretch | Symmetric C-H stretching (isopropyl, methyl) spectroscopyonline.com |
| ~1600-1550 | ~70% C=C/C=N stretch | Pyridine ring stretching vibrations scirp.org |
| ~1470-1440 | ~60% C-H bend | Asymmetric C-H bending (isopropyl, methyl) scirp.org |
| ~1380-1360 | ~65% C-H bend | Symmetric C-H bending (umbrella mode of methyl) spectroscopyonline.com |
| ~1250-1100 | ~50% C-C stretch, ~40% C-H bend | In-plane ring deformations and C-C stretching |
| ~1050-1000 | ~60% C-C stretch | Ring breathing mode |
| ~850-800 | >80% C-H bend | Out-of-plane C-H bending (pyridine ring) ijtra.com |
| ~650-550 | ~50% C-Br stretch, ~30% Ring def. | C-Br stretching coupled with ring deformation |
Theoretical calculations have become a reliable tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, it is possible to compute the ¹H and ¹³C NMR spectra of a molecule with high accuracy. liverpool.ac.uk These predictions are invaluable for structure verification, assigning complex spectra, and understanding how substituents influence the electronic environment of nuclei.
In this compound, the substituents create a distinct electronic landscape. The electron-withdrawing bromine atom will deshield nearby protons and carbons, shifting them downfield. Conversely, the electron-donating alkyl groups (methyl and isopropyl) will cause a shielding effect, shifting adjacent nuclei upfield. Computational models can precisely quantify these effects.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Pyridine C2 | - | ~165 | Attached to N and electron-donating isopropyl group. |
| Pyridine C3 | ~7.5 | ~122 | Adjacent to two substituted carbons. |
| Pyridine C4 | - | ~145 | Attached to electron-donating methyl group. |
| Pyridine C5 | - | ~118 | Attached to electronegative Br atom. |
| Pyridine C6 | ~8.4 | ~150 | Adjacent to N and deshielded by Br at C5. |
| Methyl (on C4) | ~2.4 | ~18 | Typical alkyl methyl group on an aromatic ring. |
| Isopropyl CH | ~3.1 | ~34 | Methine proton adjacent to the aromatic ring. |
| Isopropyl CH₃ | ~1.3 | ~22 | Methyl groups of the isopropyl substituent. |
**4.4. Reaction Mechanism Elucidation and Transition State Analysis
The halogenation of pyridines is a fundamentally important but often challenging transformation. The pyridine ring is electron-deficient, making it resistant to standard electrophilic aromatic substitution (EAS) reactions, which often require harsh conditions and yield mixtures of isomers. nih.govnih.gov
Computational chemistry offers profound insights into alternative reaction pathways. For instance, studies on pyridine halogenation have elucidated a stepwise SNAr (Nucleophilic Aromatic Substitution) mechanism. nih.gov In these models, the pyridine nitrogen is first activated, followed by the addition of a halide nucleophile and subsequent elimination of a leaving group. acs.org DFT calculations can map the entire potential energy surface of such a reaction, identifying key intermediates and transition states. This allows for the determination of the rate-determining step, which is often the elimination of the leaving group. nih.gov Furthermore, computational models can explain differences in reactivity and selectivity based on steric interactions between the leaving group and substituents on the pyridine ring. nih.govacs.org
Computational models are particularly powerful in explaining and predicting regioselectivity in reactions involving reactive intermediates like hetarynes (e.g., pyridynes). The direct functionalization of a substituted pyridine can often be difficult, but forming a pyridyne intermediate opens up unique reaction pathways. nih.gov
The Aryne Distortion Model is a key concept used to predict the outcome of nucleophilic additions to unsymmetrical arynes. nih.govacs.org This model posits that substituents on the aryne ring can cause a geometric distortion of the strained triple bond. This distortion leads to one of the aryne carbons becoming more electropositive and thus a preferential site for nucleophilic attack. nih.gov DFT calculations are used to compute the optimized geometry of the aryne intermediate, revealing the extent of this distortion. nih.govresearchgate.net
In the case of a 3,4-pyridyne derived from a 5-bromo-substituted precursor, the electron-withdrawing bromine atom at the 5-position inductively polarizes the pyridyne. nih.gov Computational studies show this leads to a "flattening" of the internal angle at C4, making it the more electropositive and sterically accessible site. nih.govsigmaaldrich.com Consequently, nucleophiles are predicted to add selectively at the C4 position, a prediction that aligns with experimental observations for related systems. nih.govnih.gov This predictive power makes the aryne distortion model an invaluable tool in synthetic planning. researchgate.net
Table 4: Application of the Aryne Distortion Model to a 5-Bromo-3,4-Pyridyne Intermediate
| Feature | Computational Prediction | Consequence |
| Substituent Effect | Electron-withdrawing inductive effect from the 5-bromo group. nih.gov | Polarization of the aryne "triple bond". |
| Geometric Distortion | The internal bond angle at C4 becomes larger (flatter) than at C3. nih.gov | C4 develops a greater partial positive charge. |
| Nucleophilic Attack | The nucleophile preferentially attacks the more electropositive C4 position. | Formation of a 4-substituted pyridine product. |
| Regioselectivity | High regioselectivity for C4-functionalization is predicted. nih.govsigmaaldrich.com | Enables controlled synthesis of highly substituted pyridines. |
Non-Linear Optical Properties (NLO) Computations
The field of non-linear optics (NLO) is of significant interest for applications in photonics and optoelectronics, including optical signal processing and data storage. Organic molecules, particularly those with specific structural features, have been a major focus of NLO research. Computational chemistry, especially using Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO properties of novel materials before their synthesis. rsc.org This approach allows for the systematic investigation of structure-property relationships, guiding the design of molecules with enhanced NLO responses.
Theoretical investigations into the NLO properties of organic molecules typically focus on calculating the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). The first hyperpolarizability (β) is of particular importance as it is a measure of the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG).
Computational studies on various substituted pyridines and related nitrogen-containing heterocyclic compounds provide valuable insights into the factors that influence NLO properties.
A theoretical investigation of 2-aminopyridinium p-toluenesulphonate (APPTS), a pyridine derivative, was conducted using the DFT method with the B3LYP functional and a 6-31G(d) basis set. ias.ac.in The calculated static first hyperpolarizability (β₀) for APPTS was found to be significant, indicating a good non-linear optical response. ias.ac.in The study highlighted that the HOMO-LUMO transition corresponds to a redistribution of electron density over the aromatic π-conjugated system, which is crucial for NLO activity. ias.ac.in
Another study focused on a series of fluorophenylpyridine derivatives, calculating their electronic and NLO properties using B3LYP and B3PW91 density functional approaches with a 6-31++G(d,p) basis set. researchgate.net The results for 2-phenylpyridine, an analogue of the 2-substituted pyridine core of the target molecule, provide a baseline for understanding the effect of substituents. The study found that both phenylpyridines and their fluorinated derivatives exhibited relatively low NLO activity, suggesting that stronger donor-acceptor groups are necessary for a significant NLO response. researchgate.net
Research on imidazo[1,2-a]pyridine (B132010) derivatives, which feature a fused ring system containing a pyridine ring, has explored the impact of bromo and alkylamino substituents on NLO properties. researchgate.net Using DFT methods (CAMB3LYP and BHandHLYP), this study demonstrated an enhancement in the mean polarizability (α₀), first hyperpolarizability (β₀), and second static hyperpolarizability (γ) with the introduction of these groups. researchgate.net The presence of a bromo substituent, similar to the target compound, was shown to contribute to an increased NLO response. researchgate.net
Furthermore, a study on a pyrimidine (B1678525) derivative, N-[4-(4-fluorophenyl)-6-(propan-2-yl)-5-(methoxymethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide (PMMS), which contains an isopropyl group also found in the target molecule, investigated its NLO properties. rsc.orgnih.gov Using DFT calculations, this research showed a significant enhancement of NLO behavior in the crystalline environment compared to the isolated molecule. nih.gov The dipole moment, a property related to NLO response, increased by approximately 23% due to crystalline environment polarization. nih.gov
The following tables summarize the computed NLO properties for some pyridine analogues from the literature. These values provide a reference for estimating the potential NLO characteristics of this compound.
Table 1: Calculated NLO Properties of 2-Aminopyridinium p-toluenesulphonate (APPTS)
| Property | Value | Method/Basis Set |
| Static First Hyperpolarizability (β₀) | High (specific value not provided in abstract) | B3LYP/6-31G(d) |
Data sourced from a computational study on APPTS, indicating its potential as a good NLO material. ias.ac.in
Table 2: Calculated NLO Properties of Phenylpyridine Analogues
| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (<α>) (a.u.) | First Hyperpolarizability (β) (a.u.) | Method |
| 2-phenylpyridine | 2.11 | 129.58 | 456.7 | B3LYP |
| 3-phenylpyridine | 2.37 | 129.17 | 199.9 | B3LYP |
| 4-phenylpyridine | 3.12 | 129.21 | 303.8 | B3LYP |
These values for phenylpyridines illustrate how the position of the phenyl substituent on the pyridine ring affects the NLO properties. researchgate.net
Table 3: NLO Properties of Substituted Imidazo[1,2-a]pyridines
| Substituent | Mean Polarizability (α₀) | First Hyperpolarizability (β₀) | Second Static Hyperpolarizability (γ) |
| Bromo | Enhanced | Enhanced | Enhanced |
| Alkylamino | Enhanced | Enhanced | Enhanced |
This table indicates a qualitative enhancement of NLO properties upon the introduction of bromo and alkylamino groups to the imidazo[1,2-a]pyridine system. researchgate.net
Based on these analogue studies, it can be inferred that this compound likely possesses a notable NLO response. The presence of the electron-withdrawing bromo group in conjunction with the electron-donating alkyl groups (methyl and isopropyl) on the pyridine ring creates a push-pull system, which is a known strategy for enhancing NLO properties. The precise magnitude of its hyperpolarizability would require specific DFT calculations on the molecule itself.
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 4 Methyl 2 Propan 2 Yl Pyridine
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. pw.edu.plyoutube.com For 5-Bromo-4-methyl-2-(propan-2-yl)pyridine, these techniques would offer significant insights into its molecular structure.
The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. Aromatic C-H stretching vibrations of the pyridine (B92270) ring are anticipated in the 3100-3000 cm⁻¹ region. pw.edu.pl The aliphatic C-H stretching vibrations from the methyl and isopropyl groups would appear in the 2975-2850 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. pw.edu.pl The presence of the bromine atom is more challenging to assign directly, as C-Br stretching vibrations typically occur in the far-infrared region (below 600 cm⁻¹), but its substitution pattern will influence the fingerprint region (1400-600 cm⁻¹).
Raman spectroscopy, which relies on the scattering of light, provides complementary information. researchgate.netnih.gov The symmetric ring breathing mode of the pyridine ring is expected to be a strong and characteristic band in the Raman spectrum, likely around 1000 cm⁻¹. researchgate.net The C-H and C-C bending and stretching modes of the alkyl substituents would also be observable. The combination of IR and Raman spectroscopy would allow for a more complete assignment of the vibrational modes of this compound.
Predicted Vibrational Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2975-2850 | 2975-2850 |
| C=C, C=N Ring Stretch | 1600-1400 | 1600-1400 |
| CH₃ Bending | ~1450, ~1380 | ~1450, ~1380 |
| Isopropyl Bending | ~1385, ~1370 | ~1385, ~1370 |
| Pyridine Ring Breathing | Weak | Strong, ~1000 |
| C-Br Stretch | < 600 | < 600 |
Note: The data in this table is predictive and based on characteristic frequencies of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. researchgate.net By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular structure can be pieced together.
Proton NMR (¹H NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The aromatic region would display two singlets, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The proton at the 6-position is expected to be the most downfield due to the deshielding effect of the nitrogen atom. The isopropyl group would exhibit a septet for the methine proton and a doublet for the six equivalent methyl protons. The methyl group attached to the pyridine ring at the 4-position would appear as a singlet.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.3-8.5 | s | - |
| H-3 | ~7.0-7.2 | s | - |
| CH (isopropyl) | ~3.0-3.3 | sept | ~7 |
| CH₃ (isopropyl) | ~1.2-1.4 | d | ~7 |
| CH₃ (at C-4) | ~2.3-2.5 | s | - |
Note: The data in this table is predictive and based on typical chemical shifts of substituted pyridines. chemicalbook.comuci.eduresearchgate.netchemicalbook.com
Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.orglibretexts.org For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region (typically 120-160 ppm). The C-2 and C-6 carbons are expected to be the most downfield due to their proximity to the nitrogen atom. The carbon bearing the bromine atom (C-5) would be influenced by the halogen's electronegativity and heavy atom effect. The aliphatic carbons of the isopropyl and methyl groups will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160-165 |
| C-6 | ~148-152 |
| C-4 | ~145-150 |
| C-3 | ~120-125 |
| C-5 | ~115-120 |
| CH (isopropyl) | ~30-35 |
| CH₃ (isopropyl) | ~20-25 |
| CH₃ (at C-4) | ~18-22 |
Note: The data in this table is predictive and based on typical chemical shifts of substituted pyridines. chemicalbook.comchemicalbook.comchemicalbook.comorganicchemistrydata.org
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be invaluable. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the coupling between the methine and methyl protons of the isopropyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would solidify the assignment of all atoms in the molecular structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.orgwikipedia.org For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, this molecular ion peak would appear as a characteristic doublet with a nearly 1:1 ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). nist.govchemicalbook.comnih.gov
The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for alkyl-substituted pyridines is the loss of an alkyl radical. researchgate.net In this case, the loss of a methyl radical (CH₃•) from the isopropyl group to form a stable secondary benzylic-like cation would be a probable fragmentation pathway. Another expected fragmentation is the loss of the entire isopropyl group. The fragmentation patterns would provide valuable corroborating evidence for the proposed structure.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 229/231 | Molecular ion (containing ⁷⁹Br/⁸¹Br) |
| [M-CH₃]⁺ | 214/216 | Loss of a methyl radical from the isopropyl group |
| [M-C₃H₇]⁺ | 186/188 | Loss of the isopropyl radical |
| [C₅H₃BrN]⁺ | 170/172 | Loss of propene from the molecular ion |
Note: The m/z values are based on the most abundant isotopes and the data is predictive.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-4-methyl-2-(propan-2-yl)pyridine, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via halogenation of 4-methyl-2-(propan-2-yl)pyridine using brominating agents like -bromosuccinimide (NBS) under radical initiation or via Friedel-Crafts alkylation followed by bromination. Key factors include:
- Temperature control : Excessive heat during bromination may lead to polybrominated byproducts.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to non-polar solvents .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is effective for isolating the target compound (>95% purity) .
Q. How should researchers safely handle this compound, given its potential hazards?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (R-phrases: R22, R37/38/41) .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (Fp: 73°C, indicating flammability at high temperatures) .
- Waste disposal : Segregate halogenated waste and consult institutional guidelines for halogenated pyridine derivatives .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR : -NMR (CDCl) reveals peaks for the isopropyl group (δ 1.3–1.4 ppm, doublet) and aromatic protons (δ 7.5–8.2 ppm) .
- Mass spectrometry (MS) : ESI-MS typically shows a molecular ion cluster at m/z 214 [M+H] for CHBrN .
- Melting point : Literature reports mp 198–202°C; deviations >5°C suggest impurities .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for derivatives be resolved?
Answer:
- Software tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures .
- Validation metrics : Cross-check R-factors (<5%), bond-length discrepancies, and electron density maps. Discrepancies may arise from disordered isopropyl groups or bromine positional disorder .
Q. What strategies optimize regioselective functionalization of the pyridine ring in this compound?
Answer:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 4-methyl group, enabling coupling with electrophiles at the 3-position .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., aryl/vinyl) require Pd(PPh) catalyst and KCO base in THF/HO (80°C, 12h) .
Q. How do steric and electronic effects of the isopropyl group influence reactivity in catalytic applications?
Answer:
- Steric hindrance : The isopropyl group at the 2-position impedes nucleophilic attack at adjacent positions, favoring reactions at the 4-methyl or 5-bromo sites .
- Electronic effects : The electron-donating isopropyl group slightly activates the ring toward electrophilic substitution, but bromine’s electron-withdrawing effect dominates, directing reactions to the 3- and 6-positions .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points (e.g., 78–82°C vs. 198–202°C) be addressed?
Answer:
- Purity assessment : Re-crystallize the compound and compare HPLC retention times with literature standards. Impurities like residual solvents (e.g., DMF) lower observed mp .
- Polymorphism : Perform X-ray diffraction (XRD) to identify crystalline forms. Annealing the sample at 150°C for 2h may stabilize the high-mp polymorph .
Q. Why do catalytic cross-coupling yields vary significantly across studies (30–85%)?
Answer:
- Catalyst loading : Lower Pd concentrations (<1 mol%) reduce side reactions but slow kinetics. Optimize via time-course studies .
- Substrate ratios : A 1:1.2 ratio of boronic acid to bromopyridine minimizes homo-coupling byproducts. Excess boronic acid improves conversion but complicates purification .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
